Prednisone-d8
Description
Prednisone-d8 (Dehydrocortisone-d8) is a deuterium-labeled synthetic corticosteroid, specifically designed as an isotopically stable analog of prednisone, a potent immunosuppressant and anti-inflammatory agent. The incorporation of eight deuterium atoms replaces hydrogen atoms in the prednisone structure, enhancing its utility in pharmacokinetic and metabolic studies. This compound is primarily used as an internal standard (IS) in liquid chromatography–mass spectrometry (LC-MS) to ensure accurate quantification of prednisone and its metabolites in biological matrices . Its molecular weight is increased by ~8 atomic mass units compared to non-deuterated prednisone, a critical feature for distinguishing it from endogenous analytes during mass spectrometric analysis .
Key characteristics include:
Properties
Molecular Formula |
C₂₁H₁₈D₈O₅ |
|---|---|
Molecular Weight |
366.48 |
Synonyms |
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d8; 1,2-Dehydrocortisone-d8; 1,4-Pregnadiene-17α,21-diol-3,11,20-trione-d8; Adasone-d8; Ancortone-d8; Apo-Prednisone-d8; Bicortone-d8; Prednicorm-d8; Prednicort-d8; Retrocortine-d8; Sone-d8; Ultracorten- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Prednisone-d8 belongs to the class of deuterated corticosteroids, which share core structural features but differ in isotopic labeling, pharmacokinetics, and applications. Below is a comparative analysis with key analogues:
Pharmacokinetic and Analytical Performance
- Stability: Deuterated compounds like this compound exhibit enhanced metabolic stability compared to non-deuterated analogs due to the kinetic isotope effect, which slows hepatic metabolism .
- Analytical Specificity: this compound’s isotopic signature eliminates interference from endogenous prednisone in LC-MS workflows, ensuring precise quantification . In contrast, non-deuterated prednisone lacks this specificity, limiting its utility in bioanalytical assays .
- Potency: Triamcinolone acetonide-d7 demonstrates ~10-fold higher glucocorticoid receptor binding affinity than this compound, making it more suitable for studies requiring high receptor activation .
Research Findings and Data Highlights
Analytical Performance Metrics
| Parameter | This compound | Prednisolone-d8 | Non-deuterated Prednisone |
|---|---|---|---|
| Retention Time (LC) | 4.2 min | 4.5 min | 4.2 min |
| LOQ (LC-MS) | 0.1 ng/mL | 0.2 ng/mL | 1.0 ng/mL |
| Matrix Effect | <10% | <12% | >20% |
Data sourced from Shimadzu LCMS-8060 assays using LabSolutions software .
Critical Notes and Limitations
- Cost and Availability: Deuterated compounds like this compound are significantly more expensive than non-deuterated versions, limiting their use in high-throughput settings .
- Therapeutic Potential: No clinical trials have evaluated deuterated corticosteroids for therapeutic benefits, as their primary role remains analytical .
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